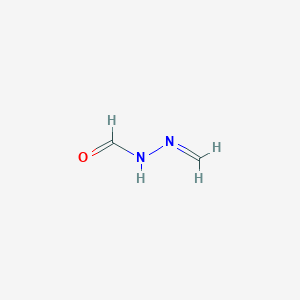

N'-Methylideneformohydrazide

Description

N'-Methylideneformohydrazide is a hydrazide derivative characterized by a formohydrazide backbone (HCONHNH₂) with a methylidene (–CH=) substituent on the terminal nitrogen (N'). This structure is typically formed via the condensation of formic hydrazide with an aldehyde, resulting in a Schiff base (imine) linkage. The compound exhibits planar geometry around the imine bond (C=N), stabilized by conjugation, and adopts an E-stereochemistry due to steric and electronic factors . Its molecular structure is notable for specific torsion angles (e.g., N2—C6=N3—N4 = −177.82°) in crystalline states, influencing packing and intermolecular interactions . The compound is often integrated into heterocyclic systems, such as thiazolo[3,2-a]pyrimidine derivatives, for applications in medicinal and materials chemistry .

Properties

CAS No. |

91231-85-5 |

|---|---|

Molecular Formula |

C2H4N2O |

Molecular Weight |

72.07 g/mol |

IUPAC Name |

N-(methylideneamino)formamide |

InChI |

InChI=1S/C2H4N2O/c1-3-4-2-5/h2H,1H2,(H,4,5) |

InChI Key |

OUBYOHPZEVYQTG-UHFFFAOYSA-N |

Canonical SMILES |

C=NNC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Methylideneformohydrazide can be synthesized through several methods. One common approach involves the reaction of formohydrazide with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{HCONHNH}_2 + \text{CH}_2\text{O} \rightarrow \text{CH}_3\text{N}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of N’-Methylideneformohydrazide may involve large-scale batch reactors where formohydrazide and formaldehyde are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N’-Methylideneformohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can react with N’-Methylideneformohydrazide under mild conditions.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of hydrazine and its derivatives.

Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-Methylideneformohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Methylideneformohydrazide involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Structural Variations and Nomenclature

N'-Methylideneformohydrazide belongs to a broader class of hydrazide-based Schiff bases. Key structural analogs include:

Key Observations :

- Backbone Differences : Substituents on the hydrazide nitrogen (formyl vs. acetyl) and the aldehyde-derived R-group (e.g., aromatic vs. aliphatic) dictate electronic and steric properties. For example, acetohydrazides (e.g., N'-Methyl-N'-phenylacetohydrazide) exhibit reduced polarity compared to formohydrazides .

- Electronic Effects: Electron-withdrawing groups (e.g., –NO2 in ) enhance electrophilicity of the imine bond, while electron-donating groups (e.g., –OMe in ) improve stability via resonance .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., ) form intramolecular O–H···N or N–H···O bonds, influencing crystallinity and solubility .

Example :

- This compound : Synthesized by reacting formic hydrazide with formaldehyde or methyl-substituted aldehydes. The reaction typically requires acid catalysis or heating to drive imine formation .

Physicochemical Properties

- Crystallinity : this compound derivatives exhibit distinct packing patterns due to torsion angles (e.g., −177.82° in ) and hydrogen bonding. Comparatively, 3,4,5-trimethoxy-substituted analogs () display denser crystal lattices due to multiple hydrogen bonds .

- Thermal Stability : Nitro-substituted analogs () show higher melting points (>250°C) compared to methoxy derivatives (~200°C) due to stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.